![molecular formula C9H17NO2 B15381306 4-(3-Piperidyl)butanoic acid](/img/structure/B15381306.png)
4-(3-Piperidyl)butanoic acid
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Description
4-(3-Piperidyl)butanoic acid is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Biological Activity
4-(3-Piperidyl)butanoic acid, also known as 4-piperidine butyric acid, is a compound characterized by its piperidine ring attached to a butanoic acid chain. Its molecular formula is C9H17N with a molar mass of approximately 155.24 g/mol. This compound has garnered attention in the fields of neuroscience and medicinal chemistry due to its significant biological activities.
Modulation of Neurological Pathways
Research indicates that this compound acts as a modulator in neurological pathways. It has been studied for its effects on the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. The compound exhibits anti-inflammatory properties and may inhibit pyroptosis, a form of programmed cell death associated with inflammation, suggesting its potential utility in treating inflammatory diseases.
Anti-Inflammatory Properties
The compound's ability to inhibit the release of IL-1β is particularly noteworthy, as this cytokine is a key player in inflammation. This inhibition suggests potential therapeutic roles for this compound in conditions characterized by excessive inflammation, such as autoimmune disorders and chronic inflammatory diseases.
Interaction with Biological Targets
Studies have highlighted the interactions of this compound with various biological targets. It modulates receptor activity linked to neurotransmission and inflammatory processes, enhancing its efficacy when used in combination therapies.
Study on Inflammatory Response
A study examined the effects of this compound on macrophages stimulated with lipopolysaccharide (LPS). The results demonstrated that treatment with this compound significantly reduced the secretion of pro-inflammatory cytokines, including TNF-α and IL-6. This suggests that it may serve as a potential therapeutic agent for managing inflammatory responses in macrophages.
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The compound was shown to reduce neuronal cell death and improve cognitive function in animal models subjected to neurotoxic insults, indicating its promise as a neuroprotective agent.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Piperidine ring + Butanoic acid | Anti-inflammatory properties |
3-(Piperidin-1-yl)butanoic acid | Piperidine at different position | Potentially different biological activities |
4-Hydroxy-4-(3-pyridyl)butanoic acid | Hydroxyl group + Pyridine | Different reactivity due to hydroxyl group |
4-Oxo-4-(3-pyridyl)butanoic acid | Ketone + Pyridine | Altered pharmacological profile due to ketone |
The uniqueness of this compound lies in its specific biological activities related to inflammation modulation and its structural characteristics that allow for diverse synthetic applications.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-piperidin-3-ylbutanoic acid |
InChI |
InChI=1S/C9H17NO2/c11-9(12)5-1-3-8-4-2-6-10-7-8/h8,10H,1-7H2,(H,11,12) |
InChI Key |
RBJVQDOHWFFKIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.